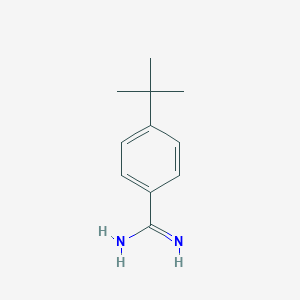

4-tert-Butyl-benzamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

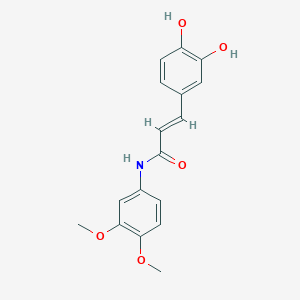

The synthesis of compounds related to 4-tert-Butyl-benzamidine involves various strategies. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of benzenamines leads to the formation of aminoquinones, which suggests a potential pathway for synthesizing benzamidine derivatives electrochemically . Additionally, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids . These methods could potentially be adapted for the synthesis of 4-tert-Butyl-benzamidine.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-tert-Butyl-benzamidine has been studied using techniques like X-ray crystallography, which reveals the geometrical arrangement of hydrophobic side chains . The molecular structure and vibrational spectra of related compounds have also been evaluated using quantum chemical calculations and spectroscopic methods .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups and benzamidine-like structures include oxidative coupling, nucleophilic substitutions, and radical reactions. For example, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, which could be relevant for the chemical behavior of 4-tert-Butyl-benzamidine . The reaction of 4-tert-butyl-1,2-benzoquinone with amines to form stable adducts is another example of the reactivity of tert-butyl substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds have been characterized using various analytical techniques. For instance, the vibrational assignment of normal modes, isotropic chemical shifts via NMR, and UV-Vis absorption maxima have been reported for 3,5-di-tert-butyl-4-hydroxy benzoic acid . These studies provide a foundation for understanding the properties of 4-tert-Butyl-benzamidine.

Relevant Case Studies

Several case studies highlight the potential applications of tert-butyl substituted compounds. The anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been evaluated, showing promising results compared to standard drugs . This suggests that 4-tert-Butyl-benzamidine could also possess biological activity. Additionally, tert-butyl nitrite-mediated synthesis demonstrates the versatility of tert-butyl groups in organic synthesis .

科学的研究の応用

Environmental Occurrence and Human Exposure

- Synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which share structural similarities with 4-tert-Butyl-benzamidine, have been detected in various environmental matrices and human tissues. These studies suggest potential environmental and health impacts due to the widespread use of these compounds in industrial and consumer products (Runzeng Liu & S. Mabury, 2020).

Applications in Synthesis

- Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, showcasing the importance of tert-butyl substituted compounds in facilitating the synthesis of structurally diverse N-heterocycles. This review highlights the broad applicability of such methodologies to access various natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Potential Pharmacological Activities

- The review of competitive, small-molecule inhibitors of coagulation factor Xa includes discussions on the design and pharmacological characterization of benzamidine derivatives, illustrating the potential of 4-tert-Butyl-benzamidine analogs in developing antithrombotic therapies (H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001).

Environmental Degradation and Toxicity

- The degradation of acetaminophen by advanced oxidation processes, which might involve by-products related to benzamidine derivatives, highlights the importance of understanding the degradation pathways, by-products, and their biotoxicity for environmental safety and pollution control (Mohammad Qutob et al., 2022).

将来の方向性

特性

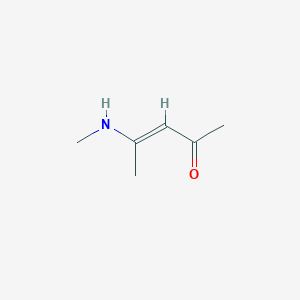

IUPAC Name |

4-tert-butylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNSHLXROFMSCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401038 |

Source

|

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-benzamidine | |

CAS RN |

125772-42-1 |

Source

|

| Record name | 4-tert-Butyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)

![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)

![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)

![2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phe](/img/structure/B144512.png)

![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)

![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)